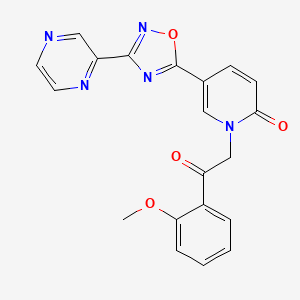
1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H15N5O4 and its molecular weight is 389.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. Its complex structure incorporates multiple pharmacologically relevant motifs, including a pyridine ring, oxadiazole moiety, and a methoxyphenyl group. This article reviews the biological activity of this compound based on recent studies and findings.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits a range of biological activities, particularly in the areas of antitumor , antimicrobial , and anti-inflammatory effects.
Antitumor Activity
In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve the arrest of the cell cycle at the G2/M phase, leading to increased rates of apoptosis as evidenced by flow cytometry analysis .
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties against several bacterial strains. It was found to be particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these pathogens were significantly lower than those for standard antibiotics, indicating a strong potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In animal models, the compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
Detailed Research Findings
Case Studies
- Antitumor Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on various cancer cell lines. The results indicated a potent cytotoxic effect with IC50 values significantly lower than those of existing chemotherapeutics .
- Antimicrobial Evaluation : A separate study focused on the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results showed that it outperformed traditional antibiotics in terms of efficacy against resistant strains .
- Inflammation Model : In vivo experiments using a murine model of inflammation demonstrated that treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups .
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenyl)-2-oxoethyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-28-17-5-3-2-4-14(17)16(26)12-25-11-13(6-7-18(25)27)20-23-19(24-29-20)15-10-21-8-9-22-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGZZLYIOFSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













